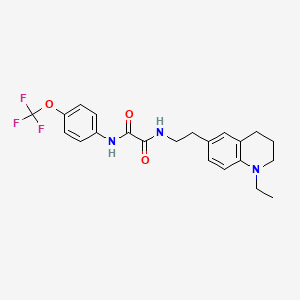

![molecular formula C10H18Cl2N4 B2741332 1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)cyclobutan-1-amine;dihydrochloride CAS No. 2490432-25-0](/img/structure/B2741332.png)

1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)cyclobutan-1-amine;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

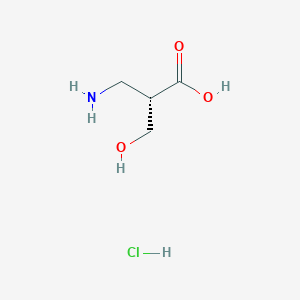

This compound is part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines . It’s a building block for medicinal chemistry . The compound is a white to pale yellow crystalline powder .

Synthesis Analysis

The synthesis of this compound involves several steps. Starting from trifluoroacetic acid ethyl ester, a hydrazine reaction is performed to produce compound 5. Chloroacetic ethyl ester is used as a raw material to produce compound 2 through substitution and cyclization reactions with ethylenediamine. Compound 2 is then reacted with Boc anhydride to produce compound 3. Compound 3 undergoes a sulfur substitution reaction with phosphorus pentasulfide to produce compound 4. Finally, compound 4 is reacted with compound 5 through substitution, cyclization, and Boc removal reactions, and the target compound is obtained by salification .Molecular Structure Analysis

The molecular structure of this compound is complex, with a [1,2,4]triazolo [4,3-a]pyrazine platform . It contains a 1,2,4-triazole and a piperazine, both of which have been regarded as a “privileged motif” for several decades .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are substitution, cyclization, and Boc removal reactions . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .科学的研究の応用

Synthesis and Chemical Properties

Researchers have developed methods to synthesize derivatives of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine, exploring their potential as scaffolds for pharmaceutical development. For instance, acylation of heteroaromatic amines has facilitated the efficient synthesis of a new class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives, highlighting the versatility of these compounds in organic synthesis (Ibrahim et al., 2011). Moreover, the diversification of building blocks based on this core structure has proven beneficial for designing lead-like compounds for drug discovery, particularly in the context of stimulating glucagon-like peptide-1 (GLP-1) secretion, indicating potential anti-diabetes applications (Mishchuk et al., 2016).

Molecular Structure and Crystallography

The detailed molecular and crystal structure analysis of derivatives of this compound provides insight into their chemical behavior and potential interaction mechanisms. Such analyses are crucial for the rational design of new molecules with desired biological activities. The structural elucidation of these compounds using various analytical techniques, including NMR and X-ray crystallography, lays the foundation for their application in medicinal chemistry and drug design (Dolzhenko et al., 2011).

Potential Biological Activities

The synthesis and evaluation of new [1,2,4]triazolo[1,5-a]pyrimidine derivatives have revealed their potent anti-tumor cytotoxic activity in vitro, using different human cancer cell lines. This underscores the therapeutic potential of these compounds in oncology, providing a promising avenue for the development of novel anticancer agents (Ahmed et al., 2014).

将来の方向性

The development of the piperazine-fused triazoles, including this compound, presents challenges and opportunities . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown . This suggests that there is potential for future research and development in this area.

特性

IUPAC Name |

1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)cyclobutan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4.2ClH/c11-10(5-3-6-10)9-13-12-8-4-1-2-7-14(8)9;;/h1-7,11H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSXEMYQOHGZNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=NN=C2C3(CCC3)N)C1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-Chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2741250.png)

![1-[(2-Methylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2741252.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2741254.png)

![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea](/img/structure/B2741258.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2741261.png)

![N-(4-ethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2741262.png)

![3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2741267.png)